Levofloxacin Glucuronide

Descripción general

Descripción

Levofloxacin is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, urinary tract infections, chronic prostatitis, and some types of gastroenteritis . It is the left-handed isomer of the medication ofloxacin .

Molecular Structure Analysis

Levofloxacin’s polymorphism has been studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .Physical And Chemical Properties Analysis

Levofloxacin’s polymorphism has been intensively studied. The newly reported n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin were fully characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Levofloxacin Glucuronide has been used in pharmacokinetic studies. A green automated solid phase extraction bio-analytical high-performance liquid chromatographic-based technique with fluorescence detection (Aut-SPE-BA-HPLC-FL) has been developed for the quantification of levofloxacin in human serum samples .

Antibacterial Activity

Levofloxacin is a synthetic antibacterial agent with a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pneumoniae and Haemophilus influenzae .

Treatment of Respiratory Tract Infections

Levofloxacin is commonly indicated for treating respiratory tract infections, such as community-acquired pneumonia .

Treatment of Urinary Tract Infections

Levofloxacin is widely prescribed for treating urinary tract infections .

5. Treatment of Skin and Soft Tissue Infections Levofloxacin is used for treating skin and soft tissue infections .

Treatment of Intra-Abdominal Infections

Levofloxacin is also used for treating intra-abdominal infections .

Enhancement of Pharmaceutical Properties

Levofloxacin formulations with capric or geranic acid have been prepared to enhance the pharmaceutical properties and the antibacterial activity of levofloxacin .

Combatting Antimicrobial Resistance

The superior antibacterial activity of levofloxacin illuminates the potential use of fatty acid-based formulations and deep eutectic systems as green and innovative strategies to combat the global antimicrobial resistance problem .

Mecanismo De Acción

Target of Action

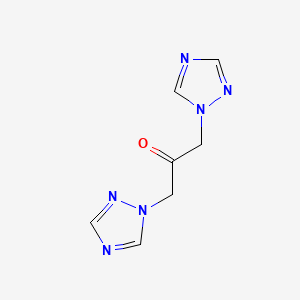

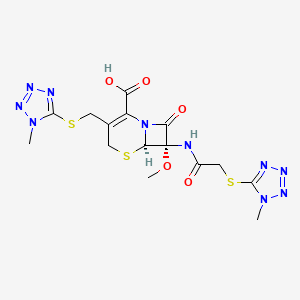

Levofloxacin Glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair .

Mode of Action

Levofloxacin Glucuronide, like other fluoroquinolone antibiotics, exerts its antimicrobial activity by inhibiting these targets . It binds to these enzymes and prevents them from unwinding and duplicating bacterial DNA, which is an essential process for bacterial growth and multiplication . This inhibition leads to the death of the bacteria .

Biochemical Pathways

The action of Levofloxacin Glucuronide affects the biochemical pathways related to bacterial DNA replication and repair . By inhibiting DNA gyrase and topoisomerase IV, it disrupts these pathways, preventing the bacteria from replicating and ultimately leading to their death .

Pharmacokinetics

Levofloxacin Glucuronide exhibits favorable pharmacokinetic properties. It is rapidly and completely absorbed, with about 60% bioavailability after oral administration . It is widely distributed in the body, including in tissues such as the prostate and lungs . Levofloxacin Glucuronide is minimally metabolized in the liver and is primarily excreted unchanged in the urine . Its clearance is significantly affected by renal function .

Result of Action

The result of Levofloxacin Glucuronide’s action is the effective killing of bacteria, leading to the resolution of bacterial infections . It is used to treat various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

The action of Levofloxacin Glucuronide can be influenced by various environmental factors. For instance, its antimicrobial activity is enhanced at acidic pH . Additionally, the presence of resistant bacteria in the environment can impact the efficacy of Levofloxacin Glucuronide . It’s also worth noting that the compound’s stability and action may be affected by conditions in the wastewater treatment processes .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-VVQRKAEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857927 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160962-46-9 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Levofloxacin Glucuronide in the metabolism of Levofloxacin?

A: Levofloxacin Glucuronide is a minor metabolite of Levofloxacin identified in both plasma and excreta of Rhesus monkeys administered with the drug []. This metabolite likely forms through glucuronidation, a common metabolic pathway in the liver that increases water solubility of drugs, facilitating their elimination from the body. While a minor metabolite, Levofloxacin Glucuronide was found as the major analyte in the feces, indicating its potential role in the elimination pathway of Levofloxacin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)